3-fluoro-2-sulfanylphenol
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Overview
Description
3-fluoro-2-sulfanylphenol is a chemical compound with the molecular formula C6H5FOS. It is known for its unique properties and potential applications in various fields of research. The compound is characterized by the presence of a fluorine atom, a sulfanyl group, and a hydroxyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-2-sulfanylphenol typically involves the introduction of the fluorine and sulfanyl groups onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the phenol ring, followed by the introduction of the sulfanyl group through a thiolation reaction. The reaction conditions often involve the use of appropriate solvents and catalysts to facilitate the substitution and thiolation processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-2-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the sulfanyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the sulfanyl group.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
3-fluoro-2-sulfanylphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-fluoro-2-sulfanylphenol involves its interaction with various molecular targets. The presence of the fluorine atom enhances its reactivity and ability to form strong bonds with biological molecules. The sulfanyl group can participate in redox reactions, influencing the compound’s biological activity. The hydroxyl group allows for hydrogen bonding, further contributing to its interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-3-sulfanylphenol
- 4-fluoro-2-sulfanylphenol
- 3-chloro-2-sulfanylphenol
Uniqueness
3-fluoro-2-sulfanylphenol is unique due to the specific positioning of the fluorine and sulfanyl groups on the phenol ring. This arrangement imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
205187-70-8 |
---|---|
Molecular Formula |
C6H5FOS |
Molecular Weight |
144.2 |
Purity |
95 |
Origin of Product |
United States |
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